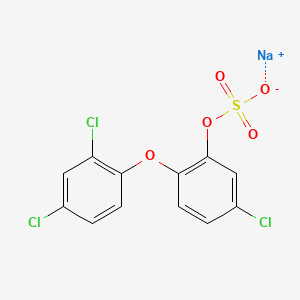

5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt

Übersicht

Beschreibung

5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt is a chemical compound known for its antimicrobial properties. It is commonly used in various consumer products such as shampoos, deodorants, toothpastes, mouthwashes, and household cleaning products .

Wirkmechanismus

Target of Action

Triclosan O-Sulfate Sodium Salt, also known as Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate, is a biocidal compound with multiple targets in the cytoplasm and membrane . It primarily targets bacteria by inhibiting fatty acid synthesis . The compound binds to the enoyl-acyl carrier protein reductase enzyme (ENR), which plays a crucial role in bacterial lipid biosynthesis .

Mode of Action

At lower concentrations, Triclosan appears bacteriostatic, meaning it inhibits the growth and reproduction of bacteria . It achieves this by binding to the ENR enzyme, thereby inhibiting fatty acid synthesis, which is essential for bacterial growth . At higher concentrations, Triclosan can have a bactericidal effect, killing the bacteria outright .

Biochemical Pathways

Triclosan interferes with the fatty acid synthesis pathway in bacteria . By binding to the ENR enzyme, it prevents the bacteria from producing the fatty acids needed for building and reproducing its cell membrane . This disruption of the fatty acid synthesis pathway leads to inhibited growth and, at higher concentrations, death of the bacteria .

Result of Action

The primary result of Triclosan’s action is the inhibition of bacterial growth and, at higher concentrations, bacterial death . . For instance, it has been linked to endocrine disruption, neurodevelopment impairment, metabolic disorders, cardiotoxicity, and an increased cancer risk .

Action Environment

Triclosan can enter the environment through various pathways due to its widespread use in personal care and consumer products . It has been detected in sewage treatment plant effluents, surface water, ground water, and even in sediment and aquatic organisms . The physico-chemical properties of Triclosan indicate its potential to bioaccumulate and persist in the environment . These environmental factors can influence the compound’s action, efficacy, and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,4-dichlorophenoxy)phenol involves the chlorination of 2-phenoxyphenol. The reaction typically requires a chlorinating agent such as chlorine gas or sodium hypochlorite under controlled conditions. The resulting product is then sulfonated to form the hydrogen sulfate derivative, which is subsequently neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating and sulfonating agents, along with continuous monitoring and control of reaction parameters to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated quinones.

Reduction: Reduction reactions can convert it back to its phenolic form.

Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

Oxidation: Chlorinated quinones.

Reduction: Phenolic derivatives.

Substitution: Various chlorinated phenoxyphenol derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Employed in studies related to microbial resistance and biofilm formation.

Medicine: Investigated for its potential use in antimicrobial coatings for medical devices and implants.

Industry: Utilized in the formulation of antimicrobial products for personal care and household cleaning

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triclosan: 2,4,4’-Trichloro-2’-hydroxydiphenyl ether.

Cloxifenolum: Another chlorinated phenol derivative.

Irgasan DP300: A commercial name for Triclosan.

Uniqueness

5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt is unique due to its enhanced solubility and stability compared to its parent compound, Triclosan. The sulfate group increases its water solubility, making it more effective in aqueous formulations .

Biologische Aktivität

5-Chloro-2-(2,4-dichlorophenoxy)phenol hydrogen sulfate sodium salt, commonly known as triclosan, is an antimicrobial agent widely utilized in various consumer products, including personal care items and household disinfectants. Its chemical structure allows it to exhibit significant biological activity, particularly against a range of microorganisms. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₂H₇Cl₃O₂

- Molecular Weight : 289.542 g/mol

- CAS Number : 3380-34-5

- Melting Point : 54 to 57.3 °C

- Density : 1.49 g/cm³

- LogP : 5.14470

Triclosan works primarily by inhibiting bacterial fatty acid synthesis through the inhibition of the enzyme enoyl-acyl carrier protein reductase (ENR). This mechanism disrupts the production of essential fatty acids required for bacterial cell membrane integrity and function, leading to cell death.

Antimicrobial Efficacy

Triclosan exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses. The effectiveness of triclosan has been documented in various studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 - 4 µg/mL |

| Staphylococcus aureus | 0.25 - 2 µg/mL |

| Candida albicans | 1 - 8 µg/mL |

These values indicate that triclosan is effective at low concentrations, making it a potent antimicrobial agent.

Case Studies

- In Vivo Studies : Research conducted on rats demonstrated that oral administration of triclosan resulted in significant reductions in bacterial load in infected tissues compared to control groups. The study reported a reduction of up to 90% in bacterial counts after treatment with triclosan at doses as low as 1 mg/kg body weight.

- Environmental Impact : A study focusing on aquatic environments found that triclosan levels correlated with reduced microbial diversity in freshwater ecosystems. The compound was shown to bioaccumulate in aquatic organisms, raising concerns about its long-term ecological effects.

- Resistance Development : There is evidence suggesting that prolonged exposure to triclosan may lead to the development of resistant bacterial strains. A study highlighted an increase in resistance genes among Staphylococcus aureus isolates from patients using triclosan-containing products.

Safety and Regulatory Status

Triclosan has been classified under various regulatory frameworks due to its potential health risks and environmental impact:

- EPA Assessment : The Environmental Protection Agency (EPA) has reviewed triclosan's safety profile and its environmental persistence, leading to restrictions on its use in certain products.

- Health Risks : Concerns have been raised regarding triclosan's endocrine-disrupting properties and its association with allergic reactions and skin irritations.

Eigenschaften

IUPAC Name |

sodium;[5-chloro-2-(2,4-dichlorophenoxy)phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O5S.Na/c13-7-1-3-10(9(15)5-7)19-11-4-2-8(14)6-12(11)20-21(16,17)18;/h1-6H,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOAPGGJJKGTHL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OS(=O)(=O)[O-])OC2=C(C=C(C=C2)Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737536 | |

| Record name | Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68508-18-9 | |

| Record name | Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.